REACTION_SMILES
|
[C:36](=[O:37])([O-:38])[O-:39].[ClH:15].[Cu+2:52].[K+:40].[K+:41].[K:20][C:21]#[N:22].[N:16]([O-:17])=[O:18].[NH2:1][c:2]1[n:3][c:4]2[cH:5][cH:6][c:7]([NH2:14])[c:8]([CH3:13])[c:9]2[c:10]([NH2:12])[n:11]1.[Na+:19].[OH2:35].[OH2:42].[OH2:43].[OH2:44].[OH2:45].[OH2:46].[S:47]([O-:48])([O-:49])(=[O:50])=[O:51].[n:23]1[c:24]2[c:25]([cH:26][cH:27][cH:28][cH:29]2)[cH:30][n:31][c:32]1[N+:33]#[N:34]>>[NH2:1][c:2]1[n:3][c:4]2[cH:5][cH:6][c:7]([C:21]#[N:22])[c:8]([CH3:13])[c:9]2[c:10]([NH2:12])[n:11]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cu+2]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#C[K]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=N[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1c(N)ccc2nc(N)nc(N)c12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)([O-])[O-]
|
Name
|
N#[N+]c1ncc2ccccc2n1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#[N+]c1ncc2ccccc2n1
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1c(C#N)ccc2nc(N)nc(N)c12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |